molecular formula C20H13F2N3O2 B2723625 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea CAS No. 1203074-16-1

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea

Cat. No.: B2723625
CAS No.: 1203074-16-1
M. Wt: 365.34
InChI Key: QHOPHYMNEVSSEM-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a difluorophenyl urea group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the urea group. One common method involves the reaction of 2-aminophenol with a suitable aldehyde to form the benzo[d]oxazole ring. This intermediate is then reacted with 4-isocyanatobenzene and 2,6-difluoroaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d]oxazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the urea group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.

    Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea: Similar structure but with an imidazole ring instead of oxazole.

    1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea: Contains a thiazole ring, offering different chemical properties.

    1-(4-(Quinoxalin-2-yl)phenyl)-3-(2,6-difluorophenyl)urea: Features a quinoxaline ring, which can affect its reactivity and biological activity.

Uniqueness

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea is unique due to the presence of the benzo[d]oxazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2/c21-14-4-3-5-15(22)18(14)25-20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)27-19/h1-11H,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOPHYMNEVSSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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